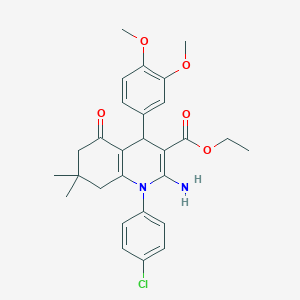

![molecular formula C25H44N2O5S B11538671 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid](/img/structure/B11538671.png)

4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique est un composé organique de formule moléculaire C25H44N2O5S. Ce composé se caractérise par une longue chaîne alkyle (octadécyl) attachée à un groupe amino, qui est ensuite relié à une partie acide nitrobenzènesulfonique. La présence à la fois de parties hydrophobes (chaîne alkyle) et hydrophiles (acide sulfonique) en fait une molécule intéressante pour diverses applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Matières premières : La synthèse commence généralement avec des matières premières disponibles dans le commerce telles que l’octadécylamine, la méthylamine et l’acide 3-nitrobenzènesulfonique.

Étapes de la réaction :

Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir de l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique pur.

Méthodes de production industrielle

En milieu industriel, la synthèse de l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique peut être mise à l’échelle en optimisant les conditions réactionnelles, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et de minimiser les sous-produits. Des réacteurs à écoulement continu et des systèmes de synthèse automatisés sont souvent utilisés pour améliorer l’efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le groupe nitro dans l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique peut subir une réduction pour former les amines correspondantes.

Réduction : Le groupe nitro peut être réduit en utilisant des réactifs comme l’hydrogène gazeux en présence d’un catalyseur au palladium ou en utilisant des réducteurs chimiques comme le dithionite de sodium.

Substitution : Le groupe acide sulfonique peut participer à diverses réactions de substitution, telles que la sulfonation ou la désulfonation, selon les conditions réactionnelles.

Réactifs et conditions courantes

Oxydation : Peroxyde d’hydrogène, permanganate de potassium.

Réduction : Hydrogène gazeux avec catalyseur au palladium, dithionite de sodium.

Substitution : Acide sulfurique, acide chlorosulfonique.

Principaux produits formés

Réduction : Formation d’acide 4-[méthyl(octadécyl)amino]-3-aminobenzènesulfonique.

Substitution : Formation de divers dérivés sulfonés en fonction des substituants introduits.

Applications de la recherche scientifique

Chimie

En chimie, l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique est utilisé comme tensioactif en raison de sa nature amphiphile. Il peut stabiliser les émulsions et est utilisé dans la formulation de divers produits chimiques.

Biologie

En recherche biologique, ce composé est utilisé pour étudier les interactions membranaires et les interactions protéine-lipide en raison de sa capacité à s’intégrer dans les bicouches lipidiques.

Médecine

En médecine, les dérivés de ce composé sont explorés pour leur potentiel en tant qu’agents de délivrance de médicaments, en particulier pour cibler les médicaments hydrophobes vers des tissus spécifiques.

Industrie

Dans le secteur industriel, l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique est utilisé dans la formulation de détergents, d’émulsifiants et de dispersants. Sa capacité à réduire la tension superficielle le rend précieux dans diverses applications, notamment les revêtements et les lubrifiants.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-[Methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid is used as a surfactant due to its amphiphilic nature. It can stabilize emulsions and is used in the formulation of various chemical products.

Biology

In biological research, this compound is used to study membrane interactions and protein-lipid interactions due to its ability to integrate into lipid bilayers.

Medicine

In medicine, derivatives of this compound are explored for their potential as drug delivery agents, particularly in targeting hydrophobic drugs to specific tissues.

Industry

In the industrial sector, this compound is used in the formulation of detergents, emulsifiers, and dispersants. Its ability to reduce surface tension makes it valuable in various applications, including coatings and lubricants.

Mécanisme D'action

Le mécanisme d’action de l’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique implique son interaction avec les membranes lipidiques. La longue chaîne alkyle lui permet de s’intégrer dans les bicouches lipidiques, tandis que le groupe acide sulfonique interagit avec l’environnement aqueux. Cette double interaction peut perturber l’intégrité de la membrane, modifier la fluidité de la membrane et affecter les protéines et les récepteurs liés à la membrane.

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 4-[méthyl(octadécyl)amino]-3-aminobenzènesulfonique : Structure similaire mais avec un groupe amino au lieu d’un groupe nitro.

Acide 4-[méthyl(octadécyl)amino]-3-chlorobenzènesulfonique : Structure similaire mais avec un groupe chloro au lieu d’un groupe nitro.

Acide 4-[méthyl(octadécyl)amino]-3-hydroxybenzènesulfonique : Structure similaire mais avec un groupe hydroxy au lieu d’un groupe nitro.

Unicité

L’acide 4-[méthyl(octadécyl)amino]-3-nitrobenzènesulfonique est unique en raison de la présence du groupe nitro, qui confère une réactivité chimique et une activité biologique potentielle distinctes. La combinaison d’une longue chaîne alkyle avec une partie acide nitrobenzènesulfonique le rend particulièrement efficace en tant que tensioactif et dans les études membranaires.

Propriétés

Formule moléculaire |

C25H44N2O5S |

|---|---|

Poids moléculaire |

484.7 g/mol |

Nom IUPAC |

4-[methyl(octadecyl)amino]-3-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C25H44N2O5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(2)24-20-19-23(33(30,31)32)22-25(24)27(28)29/h19-20,22H,3-18,21H2,1-2H3,(H,30,31,32) |

Clé InChI |

MDZQBLGIGXDXMG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromo-4-hydroxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B11538588.png)

![N-({N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B11538589.png)

![(5E)-5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11538592.png)

![N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11538596.png)

![3-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538601.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538609.png)

![4-{2,5-dioxo-3-[(N'-phenylcarbamimidoyl)sulfanyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B11538615.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(4-{[(E)-1H-indol-3-ylmethylidene]amino}phenyl)prop-2-en-1-one](/img/structure/B11538633.png)

![1-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]naphthalen-2-ol](/img/structure/B11538637.png)

![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11538646.png)

![2-bromo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11538663.png)

![1-(4-Amino-1,2,5-oxadiazol-3-YL)-5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538673.png)